4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound featuring a triazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving thiophene-2-carboxylic acid hydrazide and an appropriate aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The triazole intermediate is then reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the piperidine-triazole intermediate.
Introduction of the Benzonitrile Group: Finally, the piperidine-triazole intermediate is coupled with 4-cyanobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzonitrile ring.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its triazole ring is known for bioactivity, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinally, derivatives of this compound could be explored for their therapeutic potential. The triazole and piperidine rings are common motifs in pharmaceuticals, suggesting possible applications in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring might bind to metal ions or participate in hydrogen bonding, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((5-oxo-4-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile
- 4-(4-((5-oxo-4-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c21-13-15-3-5-16(6-4-15)19(26)24-9-7-14(8-10-24)12-17-22-23-20(27)25(17)18-2-1-11-28-18/h1-6,11,14H,7-10,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAMASGEYSWDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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